N-[[1-(2,4-difluorophenyl)cyclopropyl]methyl]-3-methylpiperidine-3-carboxamide
Description
N-[[1-(2,4-difluorophenyl)cyclopropyl]methyl]-3-methylpiperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a cyclopropyl group attached to a difluorophenyl ring, which is further connected to a piperidine ring with a carboxamide group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[[1-(2,4-difluorophenyl)cyclopropyl]methyl]-3-methylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O/c1-16(5-2-8-20-10-16)15(22)21-11-17(6-7-17)13-4-3-12(18)9-14(13)19/h3-4,9,20H,2,5-8,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBDQVFXEXDSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C(=O)NCC2(CC2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2,4-difluorophenyl)cyclopropyl]methyl]-3-methylpiperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under appropriate conditions.
Attachment of the Difluorophenyl Ring: The difluorophenyl ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated difluorophenyl compound in the presence of a palladium catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions, starting from a suitable amine precursor.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the piperidine derivative is treated with a suitable carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2,4-difluorophenyl)cyclopropyl]methyl]-3-methylpiperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine or phenyl rings are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and catalysts under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohol or amine derivatives.
Scientific Research Applications
N-[[1-(2,4-difluorophenyl)cyclopropyl]methyl]-3-methylpiperidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[[1-(2,4-difluorophenyl)cyclopropyl]methyl]-3-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-3-{[1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]amino}-4-methylbenzamide
- Fluoroquinolones : These compounds share the presence of fluorine atoms and are known for their antibacterial activity.
Uniqueness
N-[[1-(2,4-difluorophenyl)cyclopropyl]methyl]-3-methylpiperidine-3-carboxamide is unique due to its specific structural features, such as the combination of a cyclopropyl group, difluorophenyl ring, and piperidine carboxamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
